1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one
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Overview
Description
1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H10FNO. It is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, along with an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one typically involves the reaction of 2-amino-4-fluoro-5-methylbenzaldehyde with a suitable reagent to introduce the ethanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. The ethanone moiety can participate in various chemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
2-Amino-5-fluoroacetophenone: Similar structure but lacks the methyl group.
5-Fluoro-2-hydroxyphenyl)-1-ethanone: Contains a hydroxyl group instead of an amino group
Uniqueness: 1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the amino, fluorine, and methyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
1-(2-amino-4-fluoro-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10FNO/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,11H2,1-2H3 |
InChI Key |
DQXYUWIFKDXPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)C(=O)C |
Origin of Product |
United States |
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